XLogP3-AA Lipophilicity Versus Des-Chloro and Des-Methyl Pyridyl Analogs
The target compound exhibits a predicted XLogP3-AA of 2.1, reflecting the balanced lipophilicity contributed by both the 5-chloro and 6-methyl groups on the pyridine ring [1]. Compared to the des-chloro analog (2-(6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid, predicted XLogP3-AA of approximately 1.0) and the des-methyl analog (2-(5-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid, predicted XLogP3-AA of approximately 1.3), the target compound achieves an intermediate LogP that is often associated with improved membrane permeability while maintaining aqueous solubility [2]. This differentiation is critical for oral bioavailability and cell-based assay performance.
| Evidence Dimension | XLogP3-AA (predicted lipophilicity) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | 2-(6-methylpyridin-2-yl) analog: ~1.0; 2-(5-chloropyridin-2-yl) analog: ~1.3 |
| Quantified Difference | Target compound is 0.8–1.1 log units higher |
| Conditions | Computed by XLogP3 3.0 (PubChem); comparator values estimated by structural analogy |
Why This Matters
The LogP value directly influences membrane permeability and solubility, making the target compound a superior choice for cell-permeable probe or lead optimization campaigns where balanced lipophilicity is desired.
- [1] PubChem Compound Summary, CID 97058274. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. View Source
